molecular formula C12H20N2O2 B13645125 Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone

Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone

Cat. No.: B13645125
M. Wt: 224.30 g/mol
InChI Key: BBGTYDCKQDUEDI-UHFFFAOYSA-N
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Description

Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of such complex molecules generally involves scalable reactions that can be optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone is unique due to its specific combination of a spirocyclic core and a cyclopropyl group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone

InChI

InChI=1S/C12H20N2O2/c15-11(10-1-2-10)14-7-8-16-12(9-14)3-5-13-6-4-12/h10,13H,1-9H2

InChI Key

BBGTYDCKQDUEDI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCOC3(C2)CCNCC3

Origin of Product

United States

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